molecular formula C7H13NO2 B2566275 (R)-2-(1-Pyrrolidinyl)propionic Acid CAS No. 1234836-32-8

(R)-2-(1-Pyrrolidinyl)propionic Acid

Cat. No.: B2566275
CAS No.: 1234836-32-8
M. Wt: 143.186
InChI Key: HAEBOIOLDSOIGG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(1-Pyrrolidinyl)propionic Acid is a chiral compound that belongs to the class of pyrrolidinyl compounds It is characterized by the presence of a pyrrolidine ring attached to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Pyrrolidinyl)propionic Acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of ®-2-bromopropionic acid with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of ®-2-(1-Pyrrolidinyl)propionic Acid may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Pyrrolidinyl)propionic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

®-2-(1-Pyrrolidinyl)propionic Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-2-(1-Pyrrolidinyl)propionic Acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The propionic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-Pyrrolidinyl)propionic Acid: The enantiomer of the compound, which may have different biological activity and properties.

    2-(1-Pyrrolidinyl)acetic Acid: A structurally similar compound with a different carbon chain length.

    2-(1-Pyrrolidinyl)butyric Acid: Another analog with a longer carbon chain.

Uniqueness

®-2-(1-Pyrrolidinyl)propionic Acid is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer and other analogs. Its specific structure allows for targeted applications in various fields of research and industry.

Properties

IUPAC Name

(2R)-2-pyrrolidin-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEBOIOLDSOIGG-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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